molecular formula C8H11BrClN B7969981 (3-Bromo-4-methylphenyl)methanamine hydrochloride

(3-Bromo-4-methylphenyl)methanamine hydrochloride

Cat. No.: B7969981
M. Wt: 236.53 g/mol
InChI Key: WFMPNOKMWRZMPC-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C8H11BrClN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methylphenylmethanamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.

    Formation of Hydrochloride Salt: The resulting (3-Bromo-4-methylphenyl)methanamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

The reaction conditions often involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Organic Synthesis

(3-Bromo-4-methylphenyl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules and pharmaceuticals. The bromine atom allows for substitution reactions, where it can be replaced by various nucleophiles, facilitating the formation of diverse derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of biologically active compounds, including those targeting neurotransmitter systems. For instance, studies have explored its role as an inhibitor of GABA uptake, which is crucial for developing treatments for neurological disorders .

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent in clinical settings. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings highlight its application in developing new antimicrobial agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical microbiology .

Case Study 2: Neuropharmacology

In neuropharmacological research, the compound was tested as an inhibitor of GABA transporters. The results indicated that it could modulate neurotransmission effectively, providing insights into its potential use in treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
  • (3-Bromo-4-nitrophenyl)methanamine hydrochloride
  • (3-Bromo-4-chlorophenyl)methanamine hydrochloride

Uniqueness

(3-Bromo-4-methylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents can significantly impact the compound’s chemical reactivity and biological activity compared to other similar compounds with different substituents.

Biological Activity

(3-Bromo-4-methylphenyl)methanamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of respiratory diseases and potential antimicrobial properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁BrClN and is characterized by a bromine atom and a methyl group attached to a phenyl ring. The compound's structure is crucial for its interaction with biological targets, particularly muscarinic acetylcholine receptors (mAChRs) and phosphodiesterase type IV (PDE4).

The compound exhibits dual pharmacological activities:

  • PDE4 Inhibition : It acts as an inhibitor of phosphodiesterase type IV, which plays a role in the degradation of cyclic AMP (cAMP). Increased levels of cAMP can lead to reduced inflammation in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
  • Muscarinic Acetylcholine Receptor Antagonism : The compound also functions as an antagonist at mAChRs, particularly the M3 subtype, which mediates bronchoconstriction. By blocking these receptors, the compound can alleviate symptoms associated with airway constriction .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD) : Its ability to inhibit PDE4 and antagonize mAChRs suggests potential use in managing COPD symptoms .
  • Asthma : Similar mechanisms may apply to asthma treatment, where bronchoconstriction is a significant concern .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of this compound. Preliminary findings suggest it may exhibit antibacterial activity against certain Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity .

Study 1: PDE4 Inhibition and Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammatory markers in animal models of COPD. The compound's ability to elevate cAMP levels led to decreased inflammatory cell recruitment in lung tissues .

Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of several derivatives related to this compound. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, suggesting a promising antimicrobial profile .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectsReference
PDE4 InhibitioncAMP pathwayReduced inflammation in COPD models
mAChR AntagonismM3 receptorAlleviation of bronchoconstriction
Antibacterial ActivityVarious bacterial strainsMIC values between 4.69 - 22.9 µM

Properties

IUPAC Name

(3-bromo-4-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMPNOKMWRZMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To LiAlH4 (1M in ether) (400 mL, 400 mmol) in a 2 L 3-neck flask with mechanical stirring under nitrogen at −5° C. was added concentrated H2SO4 (10.94 mL, 219 mmol) dropwise. Gas evolution was observed and the solution became cloudy and the foamy mixture was not as easy to stir. Temperature got as high as 3° C. The addition took 28 min. This mixture was stirred for 60 min and then the 3-bromo-4-methylbenzonitrile (37.3 g, 190 mmol) in THF (850 mL) was added over 18 min (max temp=10° C.). The slightly peach-colored mixture was stirred in the ice bath. After 30 min water (90 mL) was added carefully to give a white mixture, followed by 2M sodium hydroxide. After adding 100 mL, a solid that appeared to be amenable to filtration had formed. This was stirred for 30 min. The slightly waxy solid was filtered off and the single-phase filtrate washed with brine, dried and evaporated. This gave a slightly cloudy yellowish oil, 39.64 g (>100%) that was re-dissolved in ether (350 mL), filtered to remove some solid, and to the oil was added 1M hydrogen chloride in ether (1 eq based on starting nitrile, 190 mmol, 190 mL) slowly with stirring under nitrogen, This gave a solid that was collected by vacuum filtration and sucked dry, then dried under high vacuum to give 41.34 g (92%) of a white solid that the lab HPLC showed to be 98.8% pure with a retention time of 1.56 min. LC-MS m/z 200, 202 (M+H)+, 1.05 min (ret time).
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400 mL
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reactant
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90 mL
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10.94 mL
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37.3 g
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850 mL
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[Compound]
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190 mL
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350 mL
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Yield
92%

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